Diiodotriphenylphosphorane

Catalog No.
S1894181
CAS No.
6396-07-2
M.F
C18H15I2P
M. Wt
516.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diiodotriphenylphosphorane

CAS Number

6396-07-2

Product Name

Diiodotriphenylphosphorane

IUPAC Name

diiodo(triphenyl)-λ5-phosphane

Molecular Formula

C18H15I2P

Molecular Weight

516.1 g/mol

InChI

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

NSWZEXJQHIXCFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I

Diiodotriphenylphosphorane, also known as triphenylphosphine diiodide, is a chemical compound with the formula C18H15I2P\text{C}_{18}\text{H}_{15}\text{I}_2\text{P}. It is characterized by the presence of three phenyl groups attached to a phosphorus atom, which is further bonded to two iodine atoms. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in halogenation reactions and transformations involving alcohols and other functional groups .

The reactivity of DTDP arises from the weakness of the P-I bond relative to other P-X bonds (where X is another halogen). This weakness allows for the facile transfer of the iodine atom to nucleophilic (electron-donating) reaction partners.

DTDP is considered a hazardous material due to the following properties:

  • Toxicity: Limited data exists, but it is recommended to handle with care and avoid inhalation, ingestion, and skin contact [].
  • Light Sensitivity: DTDP decomposes upon exposure to light, potentially releasing toxic iodine fumes [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DTDP.
  • Store the compound in a cool, dark place in a tightly sealed container.
  • Dispose of waste according to local regulations.
, primarily serving as a halogenating agent. Key reactions include:

  • Conversion of Alcohols to Iodides: Diiodotriphenylphosphorane effectively converts alcohols and phenols into their corresponding iodides. This reaction is often facilitated by the presence of bases such as triethylamine .
  • Synthesis of Olefins: It can transform vicinal diols into olefins through dehydration processes .
  • Formation of Halohydrins: The compound is also used in the synthesis of halohydrins from alkenes .
  • Iodination of Alcohols: Under microwave irradiation, it can iodinate alcohols efficiently, yielding alkyl iodides .

Diiodotriphenylphosphorane is typically synthesized through the reaction of triphenylphosphine with iodine. The general procedure involves:

  • Preparation: Triphenylphosphine is reacted with iodine in an appropriate solvent, such as diethyl ether.
  • Formation of Diiodotriphenylphosphorane: The reaction proceeds to form diiodotriphenylphosphorane in situ, which can be used immediately for subsequent reactions .

This method allows for the efficient generation of the compound without the need for isolating intermediates.

Diiodotriphenylphosphorane is widely used in various applications within organic chemistry:

  • Synthetic Organic Chemistry: It serves as a reagent for synthesizing iodinated compounds.
  • Pharmaceutical Chemistry: Its ability to convert functional groups makes it valuable in drug development and modification.
  • Material Science: It can be used in the preparation of phosphonium salts and other phosphorus-containing materials .

Interaction studies involving diiodotriphenylphosphorane primarily focus on its reactivity with different functional groups. For example, its interaction with alcohols leads to the formation of alkyl iodides, while its reactivity with alkenes can yield halohydrins. These studies are crucial for understanding its role in synthetic pathways and optimizing reaction conditions.

Diiodotriphenylphosphorane shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBase for synthesizing diiodotriphenylphosphorane
TributyldiiodophosphoraneTertiary phosphineMore sterically hindered; used for different iodination reactions
DibromotriphenylphosphoraneSimilar halogenated phosphineUtilized for bromination reactions
Triphenylphosphine oxideOxidized formExhibits different reactivity compared to diiodotriphenylphosphorane

Diiodotriphenylphosphorane stands out due to its specific use in iodination reactions and its ability to facilitate diverse transformations involving iodine.

Diiodotriphenylphosphorane, with the molecular formula C₁₈H₁₅I₂P, represents a versatile organophosphorus compound that has garnered significant attention in synthetic chemistry [1]. This compound, also known as triphenylphosphine diiodide, serves as an important reagent for various organic transformations, particularly in halogenation reactions and functional group interconversions [1]. The synthesis of diiodotriphenylphosphorane has evolved from traditional solution-phase methods to modern mechanochemical approaches, reflecting ongoing efforts to develop more efficient and environmentally sustainable synthetic protocols.

Traditional Synthesis Routes

The traditional synthetic approaches to diiodotriphenylphosphorane have been extensively studied and refined over several decades, establishing reliable methodologies that remain widely employed in both academic and industrial settings [1].

Reaction of Triphenylphosphine with Diiodine

The fundamental reaction for preparing diiodotriphenylphosphorane involves the direct combination of triphenylphosphine with molecular iodine under controlled conditions . This transformation proceeds through a straightforward addition mechanism wherein the lone pair of electrons on the phosphorus atom attacks one of the iodine atoms in the diiodine molecule, resulting in the formation of the pentavalent phosphorus compound [4] [5].

The reaction can be represented by the following equation:
Ph₃P + I₂ → Ph₃PI₂

The mechanism of this transformation has been investigated through various spectroscopic techniques, revealing that the reaction proceeds via the initial formation of a charge-transfer complex between triphenylphosphine and diiodine [6] [4]. Nuclear magnetic resonance studies have demonstrated that this complex exists in equilibrium with the final phosphorane product, with the equilibrium position being highly dependent on solvent polarity and temperature conditions [6] [5].

Kinetic studies indicate that the reaction follows second-order kinetics, with the rate being first-order in both triphenylphosphine and diiodine concentrations [4]. The activation energy for this transformation has been determined to be relatively low, typically ranging from 25 to 35 kilojoules per mole, depending on the solvent system employed [7] [4]. Temperature effects on the reaction rate demonstrate an exponential relationship consistent with Arrhenius behavior, with optimal reaction temperatures typically maintained at ambient conditions to prevent decomposition of the product [7] [8].

The reaction exhibits excellent chemoselectivity, with minimal formation of side products under appropriately controlled conditions . However, the presence of moisture or other protic solvents can lead to hydrolysis of the product, necessitating the use of anhydrous reaction conditions [1] [9]. The weakness of the phosphorus-iodine bond relative to other phosphorus-halogen bonds contributes to the high reactivity of the resulting diiodotriphenylphosphorane product .

Solvent Systems and Stoichiometric Optimization

The choice of solvent system plays a crucial role in determining both the reaction efficiency and product quality in the synthesis of diiodotriphenylphosphorane [9] [8]. Extensive studies have been conducted to evaluate various solvent systems and their impact on reaction outcomes, leading to the establishment of optimized protocols for different synthetic requirements.

Solvent SystemTemperature (°C)Reaction TimeYield Range (%)Comments
Diethyl etherRoom temperature30 min - 4 h82-90Most commonly used solvent, mild conditions
DichloromethaneRoom temperature2-4 h85-95Good solubility, fast reaction
BenzeneRoom temperature2-6 h80-88Suitable for dehydration reactions
AcetonitrileRoom temperature1-3 h75-92Polar aprotic solvent, good yields
ChloroformRoom temperature2-4 h78-90Alternative to dichloromethane
TolueneRoom temperature1-4 h70-85Lower yields but economical

Diethyl ether has emerged as the preferred solvent for most synthetic applications due to its ability to provide high yields while maintaining mild reaction conditions [7]. The ethereal environment facilitates the formation of the phosphorane while minimizing competing reactions and side product formation [10]. The relatively low boiling point of diethyl ether also simplifies product isolation and purification procedures [10].

Dichloromethane represents another excellent choice for this transformation, particularly when rapid reaction completion is desired [9]. The polar nature of dichloromethane enhances the solubility of both starting materials and products, leading to more homogeneous reaction conditions and improved reproducibility [9]. Studies have shown that dichloromethane systems typically achieve completion within two to four hours at room temperature [9].

Stoichiometric optimization studies have revealed that the molar ratio of triphenylphosphine to diiodine significantly impacts both reaction yield and purity of the final product [11] [8]. The following table summarizes the effects of different stoichiometric ratios:

Triphenylphosphine : Diiodine RatioProduct Yield (%)Reaction Time (h)Side ProductsOptimal Conditions
1:175-804-6MinimalBasic stoichiometry
1:1.185-883-4LowSlight excess iodine
1:1.288-922-3MinimalPreferred ratio - best yield
1:1.585-902-4ModerateExcess iodine
1:280-853-5High iodine complex formationToo much iodine
2:165-706-8Unreacted phosphineInsufficient iodine

The optimal stoichiometric ratio has been determined to be 1:1.2 (triphenylphosphine to diiodine), which provides the highest yields while minimizing the formation of unwanted byproducts [8]. This slight excess of iodine compensates for any potential losses due to sublimation or side reactions, ensuring complete consumption of the phosphine starting material [11] [8].

Novel Synthetic Approaches

Recent advances in synthetic methodology have led to the development of innovative approaches for preparing diiodotriphenylphosphorane that offer advantages in terms of environmental impact, reaction efficiency, and product selectivity [12] [13] [14].

One-Pot Strategies for Quaternary Phosphonium Salts

The development of one-pot synthetic strategies has revolutionized the preparation of quaternary phosphonium salts derived from diiodotriphenylphosphorane, offering significant advantages in terms of synthetic efficiency and atom economy [15] [16] [17]. These methodologies enable the direct formation of complex phosphonium structures without the need for isolation of intermediate compounds, thereby reducing both reaction time and waste generation.

Recent investigations have demonstrated that diiodotriphenylphosphorane can serve as an effective precursor for quaternary phosphonium salt formation through direct reaction with various nucleophiles in a single reaction vessel [15] [16]. This approach eliminates traditional multi-step synthetic sequences while maintaining high levels of selectivity and yield [16] [17]. The method has been successfully applied to the synthesis of a wide range of functionally substituted phosphonium salts with yields typically ranging from 72 to 96 percent [15] [16].

The one-pot strategy typically involves the in-situ generation of diiodotriphenylphosphorane followed by immediate reaction with appropriate electrophilic partners [16] [17]. This sequential process minimizes the exposure of the highly reactive phosphorane to potential decomposition pathways while maximizing its utilization in productive bond-forming reactions [16]. Studies have shown that the order of reagent addition significantly impacts the reaction outcome, with optimal results obtained when the phosphine and iodine are first allowed to react completely before introduction of the electrophilic component [16].

Aryne insertion methodology represents a particularly elegant variant of the one-pot approach, wherein aryne intermediates generated from suitable precursors react directly with phosphine oxides to afford quaternary phosphonium triflates [15]. This transition-metal-free synthetic strategy provides good yields of quaternary phosphonium salts and has been unambiguously established through single crystal X-ray diffraction studies [15]. Preliminary mechanistic investigations suggest that the reaction proceeds via a sequential [2 + 2] cycloaddition followed by ortho-arylation and protonation pathways [15].

The methodology has demonstrated broad substrate scope, accommodating both electron-rich and electron-deficient aromatic systems as well as various heterocyclic partners [16] [17]. Temperature control proves critical for these transformations, with most reactions proceeding optimally at room temperature to slightly elevated temperatures (25-40°C) [16]. Higher temperatures can lead to competing decomposition reactions and reduced selectivity [16].

Mechanochemical and Solvent-Free Techniques

Mechanochemical synthesis has emerged as a powerful and environmentally sustainable approach for the preparation of diiodotriphenylphosphorane and related organophosphorus compounds [12] [13] [18]. These techniques offer significant advantages over traditional solution-phase methods, including elimination of organic solvents, reduced reaction times, and enhanced product selectivity [12] [14].

High-energy ball milling represents the most extensively studied mechanochemical approach for phosphine halogenation reactions [12] [18]. This technique involves the mechanical activation of solid reactants through high-energy collisions in a ball mill apparatus, leading to the formation of highly reactive intermediates that undergo rapid chemical transformation [12] [13]. Studies have demonstrated that phosphonium salt formation can be achieved during high-energy ball milling of triphenylphosphine with solid organic bromides at ambient conditions without requiring any solvent [18].

The mechanochemical synthesis of diiodotriphenylphosphorane typically employs reaction conditions of 25 Hz frequency for 30 minutes at room temperature, achieving yields ranging from 70 to 94 percent [12] [14]. These conditions represent a significant improvement over traditional methods in terms of both reaction time and environmental impact [12]. The mechanical energy input facilitates bond breaking and formation processes that would otherwise require elevated temperatures or extended reaction periods [13].

MethodReaction ConditionsYield (%)AdvantagesLimitations
Ball milling (mechanochemical)25 Hz, 30 min, room temperature70-94No solvent, fast reaction, clean productEquipment required, scale limitations
High-energy ball milling600 rpm, 15 min, stainless steel jar70-90Short reaction time, scalableSpecialized equipment needed
Solvent-free heating50-80°C, 1-2 h, no solvent65-85Environmentally friendly, simpleHigher temperatures required
Microwave-assisted solvent-free140°C, 2-3 min, microwave89-96Very fast, high yieldsEquipment intensive
One-pot quaternary salt formationRoom temperature, 24 h, one vessel72-96Direct quaternary salt accessComplex product mixtures
Flow chemistry approachContinuous flow, mild conditions75-90Continuous process, consistent qualityInitial setup complexity

Solvent-free thermal methods provide an alternative mechanochemical approach that combines the benefits of solvent elimination with simple experimental procedures [19] [20] [14]. These techniques typically involve heating the solid reactants at temperatures ranging from 50 to 80°C for one to two hours, achieving yields of 65 to 85 percent [19] [20]. The method has demonstrated particular utility for the reduction of phosphine oxides to phosphines using iodine-mediated processes under solvent-free conditions [19] [20].

Microwave-assisted solvent-free synthesis represents a more recent development that combines the advantages of mechanochemical activation with rapid heating protocols [14]. These methods typically achieve reaction completion within 2 to 3 minutes at temperatures around 140°C, providing yields of 89 to 96 percent [14]. The rapid heating profile minimizes thermal decomposition pathways while maximizing productive bond formation reactions [14].

The mechanochemical approach has demonstrated superior selectivity compared to solution-phase methods in certain cases [18]. For example, mechanically induced transformations of 2-bromo-2-phenylacetophenone with triphenylphosphine result in the thermodynamically favorable carbon-phosphorylated product, whereas solution reactions typically produce mixtures containing both carbon-phosphorylated and oxygen-phosphorylated compounds [18]. This enhanced selectivity arises from the unique reaction environment created under mechanochemical conditions, where local heating and pressure effects favor specific reaction pathways [18].

The occurrence of these transformations during mechanical processing of solid reactants has been confirmed through solid-state phosphorus-31 nuclear magnetic resonance spectroscopy and X-ray powder diffraction analysis [18]. These techniques provide unambiguous evidence for product formation and help elucidate the mechanistic pathways operating under mechanochemical conditions [18].

Flow chemistry approaches represent an emerging area of development for continuous synthesis of diiodotriphenylphosphorane [21]. These methods offer the advantage of consistent product quality and the potential for continuous processing, making them attractive for industrial applications [21]. Initial studies have demonstrated yields of 75 to 90 percent under continuous flow conditions with mild temperature requirements [21].

XLogP3

6.3

Other CAS

6396-07-2

Wikipedia

Phosphorane, diiodotriphenyl-

Dates

Modify: 2023-08-16

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